5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Description
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C8H5FN2O2.
Properties
Molecular Formula |
C8H5FN2O2 |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13) |
InChI Key |
JRQPQNVECRQBMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Halogenated Pyridine Derivatives
A widely employed method involves the cyclization of halogenated pyridine precursors. For instance, 2-amino-4-fluoropyridine can react with ethyl 2-chloroacetoacetate under basic conditions to form the pyrrolopyridine core. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative. Key steps include:
- Cyclization : Conducted in dimethylformamide (DMF) with potassium carbonate at 80–100°C for 6–12 hours.
- Hydrolysis : Achieved using aqueous sodium hydroxide (2M) in ethanol under reflux for 2 hours, yielding 71%.
Table 1 : Cyclization Reaction Conditions and Yields
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 2-Amino-4-fluoropyridine | Ethyl 2-chloroacetoacetate, K₂CO₃ | 67% | |
| Ethyl 5-fluoro-pyrrolo[2,3-c]pyridine-2-carboxylate | NaOH (2M), EtOH, reflux | 71% |
Bromination and Suzuki Coupling
Bromination at the 3-position of pyrrolopyridine intermediates enables further functionalization. For example:
- Bromination : 5-Fluoro-1H-pyrrolo[2,3-b]pyridine is treated with N-bromosuccinimide (NBS) in DMF at 0°C, achieving 64–81.5% yields.
- Cross-Coupling : The brominated intermediate undergoes Suzuki-Miyaura coupling with boronic acids to introduce substituents, followed by oxidation to the carboxylic acid.
Table 2 : Bromination Reaction Parameters
| Substrate | Brominating Agent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | NBS | DMF | 0°C | 2 h | 64% | |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | Br₂ | DMF | 20°C | 4 h | 40% |
Acylation and Hydrolysis
A two-step protocol involving acylation followed by hydrolysis is documented in patent literature:
- Acylation : 5-Fluoro-1H-pyrrolo[2,3-c]pyridine reacts with trichloroacetyl chloride in dichloromethane using AlCl₃ as a Lewis acid (10°C, 3 hours).
- Hydrolysis : The trichloroacetyl intermediate is treated with 10% KOH in methanol at room temperature, yielding 67% over two steps.
Table 3 : Acylation-Hydrolysis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Cl₃CCOCl, AlCl₃, CH₂Cl₂, 10°C | 81% | |
| Hydrolysis | KOH (10%), MeOH, rt | 83% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for arylideneaminopyrrole intermediates. For example:
- Formation of Arylideneaminopyrroles : 5-Amino-1H-pyrrole-3-carbonitrile reacts with arylaldehydes under solvent-free microwave conditions (100°C, 40 minutes), yielding 67–78%.
- Cycloaddition : The intermediate undergoes aryne aza-Diels-Alder cycloaddition with 2-(trimethylsilyl)phenyl triflate, forming the pyrrolo[2,3-c]isoquinoline core.
Table 4 : Microwave Reaction Parameters
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| 5-Amino-1H-pyrrole-3-carbonitrile | Solvent-free, 100°C, 40 min | 78% |
Electrophilic Substitution and Functional Group Interconversion
Electrophilic substitution on preformed pyrrolopyridine scaffolds is another route:
- Nitration/Sulfonation : Introducing nitro or sulfonyl groups at specific positions, followed by reduction and oxidation to the carboxylic acid.
- Chlorination : Using POCl₃ or PCl₅ to introduce chlorine, which is subsequently replaced via nucleophilic aromatic substitution.
Key Challenges and Optimizations
- Regioselectivity : Bromination and acylation often produce mixtures; careful control of temperature and stoichiometry is critical.
- Purification : Silica gel chromatography (eluent: pentane/EtOAc) is typically required to isolate pure carboxylic acid products.
- Scale-Up : Industrial methods employ continuous flow reactors to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrrolopyridine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Uniqueness
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific fluorine substitution, which can significantly influence its biological activity and chemical reactivity compared to its chloro and bromo analogs. The presence of fluorine can enhance the compound’s metabolic stability and binding affinity to target proteins .
Biological Activity
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS No. 1228666-41-8) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an antiviral and antibacterial agent. This article provides a detailed overview of its biological activity, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C₈H₅FN₂O₂
- Molecular Weight : 180.14 g/mol
- Purity : ≥95%
- Storage Conditions : Store at room temperature away from moisture.
Antiviral Activity
Recent studies have highlighted the potential of 5-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of the PB2 subunit of the influenza virus RNA-dependent RNA polymerase (RdRP). One notable derivative, identified as compound 12b, exhibited promising antiviral properties:
- Binding Affinity :
- KD values of 0.11 μM (SPR) and 0.19 μM (ITC).
- Antiviral Efficacy :
- EC50 value: 1.025 μM.
- CC50 value: >100 μM, indicating low cytotoxicity.
These findings suggest that derivatives of this compound can serve as lead candidates for the development of new anti-influenza drugs targeting PB2 .
Antibacterial Activity
The compound's antibacterial properties have also been explored, with varying degrees of effectiveness against different bacterial strains. A comparative analysis of its activity against several Gram-positive and Gram-negative bacteria is summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Enterococcus faecalis | 75 µM |
| Escherichia coli | 100 µM |
| Streptococcus agalactiae | 75 µM |
These results indicate that while the compound shows moderate activity against some strains, it may require further optimization to enhance its antibacterial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of 5-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives is influenced by structural modifications. Research indicates that the introduction of various substituents can significantly alter the potency and selectivity of these compounds. For instance:
- Fluorination at specific positions enhances binding affinity and biological activity.
- Compounds lacking fluorine substitutions often demonstrate reduced efficacy against target enzymes and pathogens .
Case Study 1: Antiviral Efficacy Against Influenza
In a study assessing the antiviral potential of pyrrolo[2,3-c]pyridine derivatives, compound 12b was tested in vitro against influenza A virus. The results indicated a significant reduction in viral replication at concentrations correlating with its binding affinity to PB2 .
Case Study 2: Antibacterial Activity Evaluation
A separate investigation evaluated the antibacterial properties of various pyrrolo[2,3-c]pyridine derivatives against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The study concluded that while some derivatives showed promising MIC values, further chemical modifications were necessary to enhance their overall antibacterial profile .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, and how are intermediates validated?
- Answer: A typical route involves multi-step synthesis starting with halogenated pyridine or pyrrolopyridine precursors. For example, describes a General Procedure F1 for amide formation, where intermediates like 277 and 283 are synthesized via coupling reactions. Key steps include boronic acid cross-coupling (e.g., using 2-chloro-3-fluoropyridine-4-boronic acid as in ) and acid hydrolysis. Intermediate validation relies on LCMS (e.g., ESIMS m/z 311.1 for compound 283) and HPLC purity checks (>97%) .
Q. How is 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid characterized using spectroscopic methods?
- Answer: Nuclear Magnetic Resonance (NMR) is critical. reports ¹H NMR data for analogous compounds (e.g., δ 13.99 ppm for NH protons in DMSO-d₆), while ESIMS and LCMS confirm molecular weight and purity. For fluorinated analogs, ¹⁹F NMR can validate fluorine incorporation. X-ray crystallography (as in ) may resolve structural ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize the yield of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in multi-step syntheses?
- Answer: Reaction conditions must be carefully tuned. highlights the use of palladium catalysts (e.g., palladium diacetate) and ligands like tert-butyl XPhos for Suzuki-Miyaura couplings, achieving >90% yields. Temperature control (40–100°C) and inert atmospheres minimize side reactions. Post-synthesis, acidic hydrolysis (e.g., HCl/water at 93–96°C) ensures high conversion of esters to carboxylic acids .
Q. What strategies address solubility limitations of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in biological assays?
- Answer: Structural modifications, such as esterification (e.g., ethyl or methyl esters in and ), improve lipophilicity. Co-solvents like DMSO or cyclodextrin inclusion complexes enhance aqueous solubility. notes that fluorinated benzoate derivatives (e.g., methyl 4-fluoro-2-(pyrrolopyridinyloxy)benzoate) exhibit enhanced stability and bioavailability, suggesting similar approaches for the target compound .
Q. How do researchers resolve contradictions in biological activity data for fluorinated pyrrolopyridine derivatives?
- Answer: Systematic SAR studies are essential. emphasizes comparing substituent effects (e.g., fluorine position, carboxylic acid vs. ester) on target binding. For example, 5-fluoro substitution may enhance metabolic stability but reduce solubility. Contradictions in activity data often arise from assay conditions (e.g., pH, serum proteins), necessitating orthogonal validation via SPR, ITC, or cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
